4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a pyrazole ring, an amino group, and a tetrahydrofuran moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the tetrahydrofuran moiety: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-carboxaldehyde under reductive conditions.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It may be investigated as a potential drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: This compound is structurally similar but differs in the position of the carboxamide group.
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide: This compound lacks the hydrochloride salt form.
Uniqueness
4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-14-6-8(11)9(13-14)10(15)12-5-7-3-2-4-16-7;/h6-7H,2-5,11H2,1H3,(H,12,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVTYFRTKALYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2CCCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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